molecular formula C10H12BrN3O B6192189 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one CAS No. 2648941-71-1

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one

Cat. No.: B6192189
CAS No.: 2648941-71-1
M. Wt: 270.1
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Description

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is an organic compound that belongs to the class of triazolidinones. This compound features a bromophenyl group attached to a triazolidinone ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one typically involves the reaction of 3-bromobenzoyl chloride with 5,5-dimethyl-1,2,4-triazolidin-3-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazolidinone ring can undergo oxidation or reduction reactions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the triazolidinone ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one
  • 2-(2-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one
  • 2-(3-chlorophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one

Uniqueness

2-(3-bromophenyl)-5,5-dimethyl-1,2,4-triazolidin-3-one is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the dimethyl groups on the triazolidinone ring also contributes to its distinct chemical properties.

Properties

CAS No.

2648941-71-1

Molecular Formula

C10H12BrN3O

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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